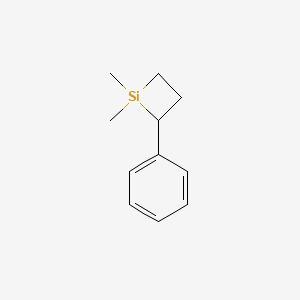
1,1-Dimethyl-2-phenylsiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2-phenylsiletane is an organosilicon compound characterized by a silicon atom bonded to two methyl groups and a phenyl group. This compound is part of the broader class of siletanes, which are silicon analogs of cyclobutanes. The unique structural features of this compound make it an interesting subject for research in various fields, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-2-phenylsiletane typically involves the reaction of phenylsilane with methylating agents under controlled conditions. One common method is the hydrosilylation of phenylacetylene with dimethylchlorosilane, followed by reduction with lithium aluminum hydride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as platinum or rhodium complexes, can enhance the efficiency of the hydrosilylation process. Additionally, purification steps, including distillation and recrystallization, are essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-2-phenylsiletane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to silanes using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted siletanes depending on the electrophile used
Scientific Research Applications
1,1-Dimethyl-2-phenylsiletane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a component in biomedical devices and implants.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-phenylsiletane involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon atom’s ability to form stable bonds with carbon and other elements plays a crucial role. The compound’s reactivity is influenced by the electronic effects of the phenyl and methyl groups, which can stabilize or destabilize intermediates during reactions.
Comparison with Similar Compounds
1,1-Dimethyl-2-phenylsilane: Similar structure but lacks the cyclic nature of siletane.
1,1-Dimethyl-2-phenylsiloxane: Contains an oxygen atom bonded to silicon, leading to different reactivity and applications.
Phenyltrimethylsilane: Similar phenyl group but with three methyl groups attached to silicon.
Uniqueness: 1,1-Dimethyl-2-phenylsiletane is unique due to its cyclic structure, which imparts distinct physical and chemical properties. The presence of both phenyl and methyl groups on the silicon atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
52500-06-8 |
|---|---|
Molecular Formula |
C11H16Si |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
1,1-dimethyl-2-phenylsiletane |
InChI |
InChI=1S/C11H16Si/c1-12(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
BQNMTZIRQLZSLG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















